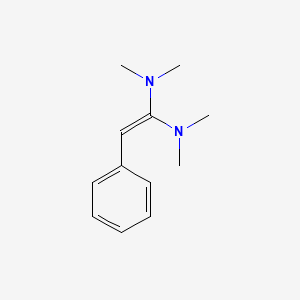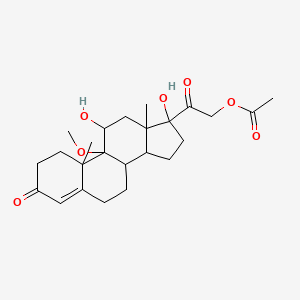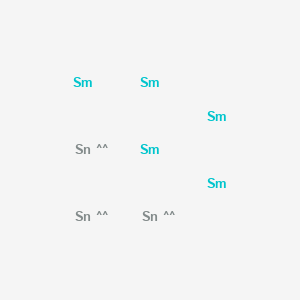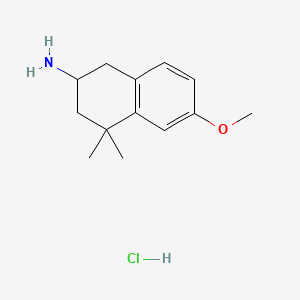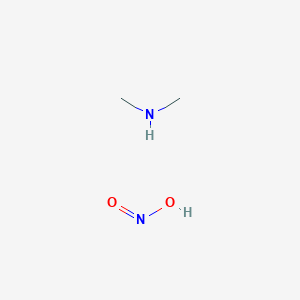
1,1,1-Trimethyl-N-(trimethylplumbyl)-N-(trimethylsilyl)silanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1-Trimethyl-N-(trimethylplumbyl)-N-(trimethylsilyl)silanamine is a unique organosilicon compound that features both silicon and lead atoms within its structure
Preparation Methods
The synthesis of 1,1,1-Trimethyl-N-(trimethylplumbyl)-N-(trimethylsilyl)silanamine typically involves the reaction of trimethylsilylamine with trimethylplumbyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and hydrolysis of the sensitive intermediates. The reaction mixture is usually heated to facilitate the formation of the desired product, which is then purified through distillation or recrystallization .
Chemical Reactions Analysis
1,1,1-Trimethyl-N-(trimethylplumbyl)-N-(trimethylsilyl)silanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of simpler organosilicon and organolead compounds.
Substitution: The compound can undergo substitution reactions where the trimethylsilyl or trimethylplumbyl groups are replaced by other functional groups.
Scientific Research Applications
1,1,1-Trimethyl-N-(trimethylplumbyl)-N-(trimethylsilyl)silanamine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organosilicon and organolead compounds. Its unique structure makes it a valuable reagent in organometallic chemistry.
Biology: The compound’s potential biological activity is being explored, particularly its interactions with biological macromolecules.
Medicine: Research is ongoing to investigate its potential use in medicinal chemistry, including its role as a lead compound in drug development.
Mechanism of Action
The mechanism of action of 1,1,1-Trimethyl-N-(trimethylplumbyl)-N-(trimethylsilyl)silanamine involves its interaction with various molecular targets. The silicon and lead atoms within the compound can form bonds with other elements, facilitating various chemical reactions. The compound’s unique structure allows it to participate in both nucleophilic and electrophilic reactions, making it a versatile reagent in chemical synthesis .
Comparison with Similar Compounds
1,1,1-Trimethyl-N-(trimethylplumbyl)-N-(trimethylsilyl)silanamine can be compared with other similar compounds, such as:
Trimethylsilylamine: Lacks the lead atom, making it less versatile in certain reactions.
Trimethylplumbylamine: Lacks the silicon atom, limiting its applications in organosilicon chemistry.
Trimethylsilylchloride: A simpler compound that does not contain the amine or lead groups, making it less reactive in certain contexts.
This comparison highlights the uniqueness of this compound, particularly its dual functionality due to the presence of both silicon and lead atoms.
Properties
CAS No. |
17964-63-5 |
|---|---|
Molecular Formula |
C9H27NPbSi2 |
Molecular Weight |
413 g/mol |
IUPAC Name |
[dimethyl-[trimethylplumbyl(trimethylsilyl)amino]silyl]methane |
InChI |
InChI=1S/C6H18NSi2.3CH3.Pb/c1-8(2,3)7-9(4,5)6;;;;/h1-6H3;3*1H3;/q-1;;;;+1 |
InChI Key |
IYSZLEIOKZPSRI-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)N([Si](C)(C)C)[Pb](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




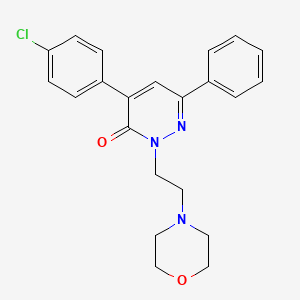

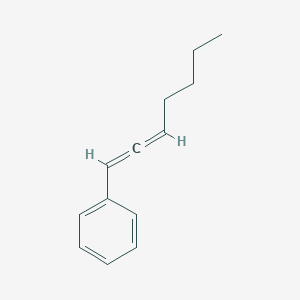
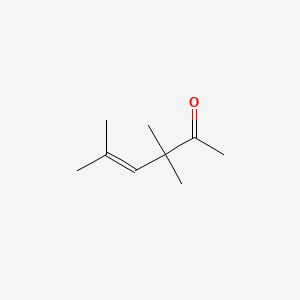
![1-[Phenylsulfonyl]-1-nitropropane](/img/structure/B14720038.png)
